1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13665805
Molecular Formula: C9H12Cl2FN
Molecular Weight: 224.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12Cl2FN |
|---|---|
| Molecular Weight | 224.10 g/mol |
| IUPAC Name | 1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H |
| Standard InChI Key | OKUQLPSNXGYWEY-UHFFFAOYSA-N |
| SMILES | CCC(C1=C(C=CC=C1Cl)F)N.Cl |
| Canonical SMILES | CCC(C1=C(C=CC=C1Cl)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s IUPAC name is (1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride, with a chiral center at the C1 position of the propan-1-amine chain. The phenyl ring is substituted with chlorine and fluorine at the 2nd and 6th positions, respectively, enhancing its electronic and steric properties. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1391435-53-2 |
| Molecular Formula | |
| Molecular Weight | 224.10 g/mol |
| SMILES Notation | CCC(C1=C(C=CC=C1Cl)F)N.Cl |
| InChI Key | OKUQLPSNXGYWEY-QRPNPIFTSA-N |
The stereochemistry is critical for its biological interactions, as the (S)-enantiomer demonstrates higher receptor affinity compared to racemic mixtures .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure. For instance, -NMR exhibits signals for the methylene groups (δ 1.5–2.0 ppm) and aromatic protons (δ 7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves three primary steps :
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Alkylation: 2-Chloro-6-fluorobenzyl chloride reacts with propan-1-amine in a polar solvent (e.g., ethanol) under basic conditions (KCO) to form the intermediate amine.
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Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving stability and solubility.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize yield (typically >75%) and purity (>98%). Automated systems control parameters such as temperature (50–80°C) and pressure (1–3 atm), ensuring reproducibility.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar solvents (e.g., water, methanol) but exhibits limited solubility in non-polar solvents . Its hydrochloride salt form enhances aqueous solubility (≈50 mg/mL at 25°C). Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH over 6 months) .
Thermal Properties
Differential Scanning Calorimetry (DSC) reveals a melting point of 198–202°C, with decomposition observed above 250°C.
Applications in Medicinal Chemistry and Research
Drug Development
The compound serves as a precursor for antidepressants and anxiolytics. Derivatives with modified amine chains show improved blood-brain barrier permeability .
Biochemical Probes
Its radiolabeled form ([F]-analogue) is used in positron emission tomography (PET) to map neurotransmitter distribution.
Future Perspectives and Research Directions
Ongoing research focuses on optimizing pharmacokinetics (e.g., half-life extension via prodrug formulations) and exploring dual-action ligands for comorbid psychiatric disorders . Collaborative efforts between academia and industry are critical to advancing clinical trials.
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